molecular formula C10H12Br2N2O2 B6604532 ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate CAS No. 2309447-06-9

ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate

Cat. No.: B6604532
CAS No.: 2309447-06-9
M. Wt: 352.02 g/mol
InChI Key: DIPJHRDQGXDCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate is a chemical compound with the molecular formula C10H12Br2N2O2 and a molecular weight of 352.03 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and a dibromopyridine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate typically involves the reaction of 2,3-dibromopyridine with ethyl 2-amino-3-bromopropanoate under specific reaction conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, mono-brominated derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromopyridine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(2-bromopyridin-4-yl)propanoate: Lacks one bromine atom compared to the target compound.

    Ethyl 2-amino-3-(3-bromopyridin-4-yl)propanoate: The bromine atom is positioned differently on the pyridine ring.

    Ethyl 2-amino-3-(2,3-dichloropyridin-4-yl)propanoate: Contains chlorine atoms instead of bromine.

Uniqueness

Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate is unique due to the presence of two bromine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The dibromo substitution pattern can enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2O2/c1-2-16-10(15)7(13)5-6-3-4-14-9(12)8(6)11/h3-4,7H,2,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPJHRDQGXDCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C(=NC=C1)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.